molecular formula C10H15NO B13026501 (1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL

Cat. No.: B13026501
M. Wt: 165.23 g/mol
InChI Key: HZSTYYBSLOXCOR-WCBMZHEXSA-N
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Description

(1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process often includes multiple purification steps, such as crystallization and chromatography, to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. It is also employed in asymmetric synthesis to produce enantiomerically pure compounds .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its chiral nature makes it a valuable tool for understanding stereospecific biochemical processes .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biochemical pathways. The compound’s stereochemistry is essential for its activity, as it determines the orientation and binding affinity to the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of a methyl-substituted phenyl group. This combination of features provides distinct reactivity and binding properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10+/m0/s1

InChI Key

HZSTYYBSLOXCOR-WCBMZHEXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]([C@H](C)O)N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)O)N

Origin of Product

United States

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